Aqueous Solubility: Superior Processing Window vs. Glucose and Sucrose
Beta-D-fructose exhibits an aqueous solubility of 3750 g/L at 20°C , which is substantially higher than that reported for D-glucose and sucrose. While direct, harmonized comparative data from a single study are scarce, cross-study comparisons indicate that fructose is the most water-soluble common monosaccharide, a property that directly impacts its handling in concentrated syrups and its notorious difficulty to crystallize, unlike sucrose or glucose [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 3750 g/L at 20°C |
| Comparator Or Baseline | D-Glucose: ~909 g/L at 25°C; Sucrose: ~2000 g/L at 20°C (Typical literature values) |
| Quantified Difference | Beta-D-fructose solubility is approximately 4.1x higher than D-glucose and 1.9x higher than sucrose (based on cross-study comparison). |
| Conditions | Water at 20°C (beta-D-fructose); 25°C (glucose); 20°C (sucrose) from separate sources. |
Why This Matters
This extreme solubility dictates formulation limits for high-concentration liquid products and explains why fructose requires specialized, energy-intensive crystallization processes, directly affecting procurement of crystalline versus syrup forms.
- [1] Fructose. Wikipedia. https://en.wikipedia.org/wiki/Fructose View Source
